BenchChemオンラインストアへようこそ!

6-(2-aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione;hydrochloride

Thymidine phosphorylase inhibition Enzyme kinetics Uracil analog SAR

6-(2-Aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione hydrochloride (CAS 399549-96-3), commonly referred to as 6-(2-aminoethyl)amino-5-chlorouracil or AEAC, is a synthetic 5-chloro-6-substituted uracil derivative that functions as a potent, competitive inhibitor of the enzyme thymidine phosphorylase (TP; EC 2.4.2.4). TP is identical to the angiogenic factor platelet-derived endothelial cell growth factor (PD-ECGF), and its catalytic activity is directly linked to tumor angiogenesis.

Molecular Formula C6H10Cl2N4O2
Molecular Weight 241.07
CAS No. 399549-96-3
Cat. No. B2577988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione;hydrochloride
CAS399549-96-3
Molecular FormulaC6H10Cl2N4O2
Molecular Weight241.07
Structural Identifiers
SMILESC(CNC1=C(C(=O)NC(=O)N1)Cl)N.Cl
InChIInChI=1S/C6H9ClN4O2.ClH/c7-3-4(9-2-1-8)10-6(13)11-5(3)12;/h1-2,8H2,(H3,9,10,11,12,13);1H
InChIKeyGFMYSAWNUFDLEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(2-Aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione Hydrochloride (CAS 399549-96-3): A Selective Thymidine Phosphorylase Inhibitor for Anti-Angiogenesis Research


6-(2-Aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione hydrochloride (CAS 399549-96-3), commonly referred to as 6-(2-aminoethyl)amino-5-chlorouracil or AEAC, is a synthetic 5-chloro-6-substituted uracil derivative that functions as a potent, competitive inhibitor of the enzyme thymidine phosphorylase (TP; EC 2.4.2.4) . TP is identical to the angiogenic factor platelet-derived endothelial cell growth factor (PD-ECGF), and its catalytic activity is directly linked to tumor angiogenesis . AEAC was identified as one of the most active compounds in a series of 5- and 6-substituted uracil analogs, characterized by a Ki of 165 nM against human recombinant TP and marked selectivity over the related nucleoside phosphorylases purine nucleoside phosphorylase (PNP) and uridine phosphorylase (UP) . This compound has been validated in vivo, where oral administration produced significant antitumor and antiangiogenic effects in human cancer xenograft models .

Why 6-(2-Aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione Hydrochloride Cannot Be Substituted by Other 5-Chlorouracil or 6-Aminouracil Analogs


Substitution of 6-(2-aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione hydrochloride by other in-class compounds such as 6-amino-5-chlorouracil, 6-aminothymine, or even the clinically approved tipiracil (TPI) is not scientifically justified due to fundamental differences in potency, selectivity, and pharmacological validation. While these compounds share a pyrimidine-2,4-dione core, the specific 6-(2-aminoethylamino) substitution on the 5-chlorouracil scaffold of AEAC confers a distinctive combination of nanomolar competitive inhibition kinetics and selectivity for TP over PNP and UP that is not uniformly achieved by earlier 6-aminouracil inhibitors . Despite tipiracil possessing a lower Ki (approximately 17–20 nM), its pharmacological profile is optimized as a pharmacokinetic enhancer for trifluridine rather than as a standalone antiangiogenic agent, and its in vivo anti-tumor activity as a single agent has not been demonstrated in the same xenograft models where AEAC achieved 40–50% tumor growth inhibition . Furthermore, the simpler analog 6-amino-5-chlorouracil exhibits a Ki of 3,400 nM—approximately 20-fold weaker than AEAC—illustrating that even minor structural modifications within the same class produce order-of-magnitude differences in target engagement . For researchers requiring a well-characterized TP inhibitor with documented standalone in vivo antiangiogenic efficacy and published combination data with VEGF-pathway inhibitors, AEAC represents a uniquely validated molecular tool .

Quantitative Comparative Evidence Guide for Selecting 6-(2-Aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione Hydrochloride (AEAC)


AEAC vs. 6-Amino-5-chlorouracil: 20-Fold Superior Inhibition of Human Thymidine Phosphorylase

AEAC (6-(2-aminoethyl)amino-5-chlorouracil) inhibits human thymidine phosphorylase with a Ki of 165 nM, compared with a Ki of 3,400 nM for the structurally simpler 6-amino-5-chlorouracil (6A5CU)—a 20.6-fold difference in potency . Both measurements derive from competitive inhibition assays using human recombinant TP, and the BRENDA database consolidates these values under a common enzyme system (EC 2.4.2.4, Homo sapiens), enabling a robust cross-study comparison . The addition of the 2-aminoethylamino side chain at the 6-position of the 5-chlorouracil core is the critical structural determinant driving this enhanced target engagement .

Thymidine phosphorylase inhibition Enzyme kinetics Uracil analog SAR

Target Selectivity Profile: AEAC Spares Purine Nucleoside Phosphorylase and Uridine Phosphorylase at Concentrations Up to 1 mM

AEAC displays a stringent selectivity profile for thymidine phosphorylase over the structurally and functionally related nucleoside phosphorylases. At concentrations up to 1 mM—approximately 6,000 times its Ki for TP—AEAC produced no detectable inhibition of either purine nucleoside phosphorylase (PNP) or uridine phosphorylase (UP) . This selectivity was directly tested using purified enzyme preparations, and the authors of the primary study explicitly highlight this as a differentiating feature of AEAC . By contrast, many earlier 6-aminouracil inhibitors, including 6-amino-5-chlorouracil and 6-amino-5-bromouracil, were characterized primarily by their TP inhibitory potency without equivalent cross-screening data against PNP and UP in the same experimental system, making their selectivity profiles less rigorously defined .

Kinase selectivity profiling Nucleoside phosphorylase Off-target screening

In Vivo Antitumor Efficacy: AEAC as a Standalone Oral Agent Reduces Xenograft Tumor Growth by 40–50%

Oral administration of AEAC produced a 40% to 50% reduction in the growth of A549 non-small cell lung cancer (NSCLC) xenografts (50% ± 5.4% reduction) and PANC-1 pancreatic cancer xenografts (38% ± 4.7% reduction) in athymic nude mice . This antitumor effect was accompanied by a reduction in intratumoral microvessel density, providing mechanistic evidence of an antiangiogenic action in vivo . In contrast, the clinically approved TP inhibitor tipiracil is not used as a standalone antitumor agent but is co-formulated with trifluridine (TAS-102) specifically to inhibit the TP-mediated catabolism of the cytotoxic nucleoside analog, and standalone in vivo antitumor efficacy data for tipiracil in the A549 or PANC-1 models have not been reported in the peer-reviewed literature . The VEGF-Trap (aflibercept), used as a comparator arm in the same study, achieved a 25% ± 18% reduction in A549 tumors and 31% ± 8.1% in PANC-1 tumors, indicating that AEAC monotherapy was numerically comparable to or exceeded VEGF-Trap single-agent activity in these models .

In vivo xenograft Non-small cell lung cancer Pancreatic cancer Antiangiogenic therapy

Additive Antitumor Activity of AEAC Combined with VEGF-Trap Surpasses Either Agent Alone and Produces Tumor Regressions in A549 NSCLC Xenografts

The combination of AEAC and VEGF-Trap produced additive antitumor activity that was significantly greater than either agent alone. In the A549 NSCLC xenograft model, the AEAC + VEGF-Trap combination achieved an 86% ± 8.2% reduction in tumor growth, compared with 50% ± 5.4% for AEAC alone and 25% ± 18% for VEGF-Trap alone . Critically, this combination produced frank tumor regressions in the A549 model—an outcome not observed with either monotherapy . In the PANC-1 pancreatic cancer model, the combination produced an 80% ± 4.5% reduction versus 38% ± 4.7% for AEAC alone and 31% ± 8.1% for VEGF-Trap alone . This additive interaction is mechanistically rational, as AEAC targets the TP/PD-ECGF angiogenic axis while VEGF-Trap sequesters VEGF-A, VEGF-B, and PlGF, thereby simultaneously inhibiting two distinct pro-angiogenic pathways that tumors deploy . No comparable AEAC + VEGF-Trap combination data exist for other TP inhibitors such as tipiracil or 6A5CU, making this a uniquely characterized pharmacological synergy paradigm for the TP inhibitor class.

Combination therapy Angiogenesis inhibition VEGF pathway Tumor regression

Best Research and Industrial Application Scenarios for 6-(2-Aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione Hydrochloride (AEAC)


In Vitro Enzymology: TP Inhibition Assays Requiring a Selective and Well-Characterized Competitive Inhibitor Standard

AEAC serves as an ideal positive control and reference standard for in vitro thymidine phosphorylase enzymatic assays due to its well-defined competitive inhibition mechanism (Ki = 165 nM) and its rigorously documented lack of cross-reactivity with purine nucleoside phosphorylase and uridine phosphorylase at concentrations up to 1 mM . This selectivity allows researchers to attribute observed effects on nucleoside metabolism specifically to TP inhibition without the confounding influence of dual or triple phosphorylase blockade. The 20.6-fold potency advantage over 6-amino-5-chlorouracil also means that lower compound concentrations are required to achieve complete enzyme inhibition, minimizing solubility challenges and solvent-related assay interference .

In Vivo Angiogenesis Research: Standalone Oral Anti-TP Therapy in Human Tumor Xenograft Models

Researchers studying the contribution of the TP/PD-ECGF pathway to tumor angiogenesis can employ AEAC as a standalone oral agent in subcutaneous xenograft models. Based on published protocols, AEAC administered orally produces 40–50% reductions in tumor growth in A549 NSCLC and PANC-1 pancreatic cancer xenografts, accompanied by measurable decreases in intratumoral microvessel density . This provides a direct pharmacodynamic readout (microvessel density reduction) linking target engagement to antiangiogenic effect. The published efficacy data also enable power calculations and experimental design planning for studies that extend these findings to additional tumor types or genetically engineered models.

Combination Anti-Angiogenic Strategy Development: Dual Blockade of TP and VEGF Pathways

AEAC is uniquely positioned for preclinical studies investigating dual angiogenic pathway blockade, based on published evidence that the combination of oral AEAC with intraperitoneal VEGF-Trap produced additive antitumor effects (86% tumor growth reduction in A549, 80% in PANC-1) and frank tumor regressions in the A549 model . This experimental paradigm can be extended to evaluate AEAC in combination with other antiangiogenic agents (e.g., bevacizumab, sunitinib, sorafenib) or with cytotoxic chemotherapies, using the published single-agent and combination data as benchmarks for assessing synergy, additivity, or antagonism. The availability of both TP and VEGF pathway inhibition in a single study design provides a validated framework for addressing the clinically relevant question of whether simultaneous targeting of two distinct angiogenic mechanisms yields superior antitumor outcomes compared with either pathway alone.

Chemical Biology Tool for Dissecting TP-Dependent vs. TP-Independent Angiogenic Mechanisms

AEAC's selectivity for TP over PNP and UP, combined with its lack of effect on VEGF-induced HUVEC migration in Boyden chamber assays , makes it a precise chemical biology probe for distinguishing TP-dependent angiogenic signaling from TP-independent pathways. In co-culture systems where TP-transfected tumor cells (e.g., HT29/TPneo colon carcinoma, MCF7/TPneo breast carcinoma) induce endothelial cell migration, AEAC and the structurally distinct TP inhibitor CIMU (5-chloro-6-(1-imidazolyl-methyl)uracil) both abrogate this migration . This orthogonal pharmacological validation, using two TP inhibitors with different chemotypes, strengthens the mechanistic conclusion that the observed angiogenic response is specifically mediated by TP catalytic activity rather than by off-target effects of either compound alone .

Quote Request

Request a Quote for 6-(2-aminoethylamino)-5-chloro-1H-pyrimidine-2,4-dione;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.